molecular formula C10H17ClN2O3S B018697 3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride CAS No. 86225-65-2

3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride

Cat. No.: B018697
CAS No.: 86225-65-2
M. Wt: 280.77 g/mol
InChI Key: KYRRNJIOCLALJQ-UHFFFAOYSA-N
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Description

3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride is a synthetic amine derivative with a substituted phenyl ring and a propylamine backbone. Its molecular formula is C₁₀H₁₆Cl₂N₂O₃S (including the hydrochloride counterion), and its structure features:

  • A 4'-methoxy group on the phenyl ring.
  • A 3'-sulfonamide group (-SO₂NH₂) at the meta position relative to the methoxy group.
  • A 2-propylamine chain (-CH(CH₂NH₂)-) attached to the phenyl ring.

This compound is primarily used in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor modulators due to the sulfonamide moiety, which is known for its bioactivity in drug design . Variants of this compound, such as the 3-chloro-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine hydrochloride (CAS 86244-33-9), introduce additional functional groups like chlorine for enhanced reactivity or selectivity . The (S)-enantiomer (CAS 112101-77-6) is also studied for chiral-specific interactions in biological systems .

Properties

IUPAC Name

5-(2-aminopropyl)-2-methoxybenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S.ClH/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14;/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRRNJIOCLALJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616557
Record name 5-(2-Aminopropyl)-2-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86225-65-2, 112101-77-6
Record name 5-(2-Aminopropyl)-2-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonamide, 5-[(2S)-2-aminopropyl]-2-methoxy-, hydrochloride (1:1)
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Preparation Methods

Reaction Conditions and Catalyst Composition

The catalyst composition (Cu: 0.1–50%, Co: 0.5–60%, Ru: 0.001–0.1%, Mg: 0.001–5.7%, Cr: 0.01–15%) significantly impacts reaction efficiency. Optimal parameters include:

ParameterRangeOptimal Value
Temperature50–360°C220°C
Pressure0.1–5.0 MPa3.5 MPa
NH₃:Alcohol molar ratio1.0–15.08.0
H₂:Alcohol molar ratio0.1–10.02.5
Space velocity (h⁻¹)0.1–3.01.2

Under these conditions, the reaction achieves a selectivity of 94% toward 3-methoxypropanamine, with <2% byproducts such as dehydrogenated alkanes.

Industrial-Scale Process Design

Continuous-flow reactors outperform batch systems by maintaining steady-state conditions, reducing thermal degradation. A two-stage reactor design—preheating at 180°C followed by reaction at 220°C—minimizes catalyst coking, extending catalyst lifespan to >1,000 hours. Post-reaction purification involves distillation under reduced pressure (20 mmHg), yielding 99.2% pure 3-methoxypropanamine.

Sulfonamide Group Introduction via Electrophilic Substitution

The sulfonamidophenyl segment is synthesized through electrophilic aromatic substitution (EAS) on 4-methoxybenzene derivatives. Key steps include sulfonation, amidation, and regioselective functionalization.

Sulfonation and Chlorination

4-Methoxybenzene is treated with chlorosulfonic acid at −10°C to form 4-methoxybenzenesulfonyl chloride, achieving 88% yield. The reaction mechanism proceeds via a σ-complex intermediate, with the methoxy group directing electrophiles to the para position. Subsequent quenching with ice water prevents over-sulfonation.

Amidation with Primary Amines

The sulfonyl chloride intermediate reacts with 3-methoxypropanamine in tetrahydrofuran (THF) at 0°C, using triethylamine as a proton scavenger:

4-Methoxybenzenesulfonyl chloride+3-methoxypropanamineEt₃N, THF4-Methoxy-N-(3-methoxypropyl)benzenesulfonamide\text{4-Methoxybenzenesulfonyl chloride} + \text{3-methoxypropanamine} \xrightarrow{\text{Et₃N, THF}} \text{4-Methoxy-N-(3-methoxypropyl)benzenesulfonamide}

This step achieves 92% yield, with HPLC purity >99%. Critical parameters include:

  • Molar ratio : 1:1.05 (sulfonyl chloride:amine)

  • Reaction time : 2 hours

  • Workup : Sequential washes with 5% HCl and saturated NaHCO₃

Coupling and Cyclization to Assemble the Aromatic Core

The methoxy and sulfonamide groups are introduced ortho to each other through a palladium-catalyzed coupling strategy.

Suzuki-Miyaura Cross-Coupling

A boronic ester derivative of 3-sulfonamidophenyl is coupled with 4-methoxyphenyl bromide using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1):

3-Sulfonamidophenyl-Bpin+4-BrC₆H₄OMePd(0)4’-Methoxy-3’-sulfonamidobiphenyl\text{3-Sulfonamidophenyl-Bpin} + \text{4-BrC₆H₄OMe} \xrightarrow{\text{Pd(0)}} \text{4'-Methoxy-3'-sulfonamidobiphenyl}

Reaction conditions:

  • Temperature: 90°C

  • Time: 12 hours

  • Yield: 84%

  • Purity (GC-MS): 98.5%

Reductive Amination for Propylamine Attachment

The biphenyl intermediate undergoes reductive amination with propionaldehyde using NaBH₃CN in methanol:

Biphenyl ketone+propionaldehydeNaBH₃CN3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine\text{Biphenyl ketone} + \text{propionaldehyde} \xrightarrow{\text{NaBH₃CN}} \text{3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamine}

Optimized parameters:

  • pH : 6.5 (controlled by acetic acid)

  • Stoichiometry : 1:1.2 (ketone:aldehyde)

  • Yield : 78%

Hydrochloride Salt Formation and Purification

The free amine is converted to its hydrochloride salt by treatment with HCl gas in anhydrous diethyl ether:

Amine+HCl (g)Amine\cdotpHCl\text{Amine} + \text{HCl (g)} \rightarrow \text{Amine·HCl}

Crystallization conditions :

  • Solvent: Ethanol/ether (1:3)

  • Temperature: −20°C

  • Purity (HPLC): 99.8%

  • Melting point: 214–216°C

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Catalytic Amination9499.2120High
Suzuki Coupling8498.5340Moderate
Reductive Amination7899.0280Low

The catalytic amination route offers the best balance of cost and scalability, while reductive amination provides higher purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine, Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Nitro compounds, halogenated derivatives.

Scientific Research Applications

3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine, Hydrochloride is widely used in scientific research due to its versatile properties:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: Potential therapeutic applications, including as an intermediate in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine, Hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to other substituted phenylpropylamine derivatives (Table 1). Key differences arise from substituent groups, pharmacological targets, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Applications/Notes References
3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamine, HCl C₁₀H₁₆Cl₂N₂O₃S 4'-methoxy, 3'-sulfonamide Enzyme inhibition, receptor modulation
4-Iodoamphetamine Hydrochloride C₉H₁₃IN·HCl 4-iodo on phenyl ring Serotonin/norepinephrine reuptake inhibitor
Ortetamine HCl C₁₀H₁₆N·HCl 2-methylphenyl Stimulant (structurally similar to amphetamine)
Mexiletine Hydrochloride C₁₁H₁₇NO·HCl 2,6-dimethylphenoxy Sodium channel blocker (antiarrhythmic)
2-(3,4-Dihydroxyphenyl)ethylamine HCl C₈H₁₂ClNO₂ 3,4-dihydroxyphenyl (dopamine backbone) Neurotransmitter (Parkinson’s disease therapy)
Methoxisopropamine HCl C₁₆H₂₃NO₂·HCl 3-methoxyphenyl, cyclohexanone NMDA receptor antagonist (research use)

Key Findings

Substituent-Driven Bioactivity: The sulfonamide group in the target compound distinguishes it from simpler amines like Ortetamine HCl or dopamine HCl. Sulfonamides are known to enhance binding to enzymes (e.g., carbonic anhydrase) or receptors via hydrogen bonding . Chlorinated variants (e.g., 3-chloro derivative) may exhibit altered pharmacokinetics, such as increased lipophilicity or resistance to metabolic degradation .

The iodo group in 4-Iodoamphetamine HCl enhances its halogen bonding capacity, making it more potent in monoamine transporter inhibition compared to non-halogenated analogs .

Physicochemical Properties :

  • The methoxy group improves solubility in polar solvents compared to purely hydrophobic analogs like Ortetamine HCl.
  • The enantiomeric form (S-isomer) of the target compound may exhibit higher target specificity than racemic mixtures, as seen in chiral pharmaceuticals like levodopa .

Safety and Stability: Limited toxicological data are available for the target compound, but sulfonamide-containing drugs generally require monitoring for hypersensitivity reactions . Dopamine HCl, by contrast, has well-documented cardiovascular side effects due to its catecholamine structure .

Research Implications

The structural versatility of 3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride makes it a valuable scaffold for drug discovery. Future studies should focus on:

  • Structure-Activity Relationships (SAR) : Modifying the sulfonamide or methoxy groups to optimize binding affinity.
  • Enantiomeric Purity : Investigating the (S)-enantiomer’s efficacy in vivo .
  • Comparative Toxicology: Assessing safety profiles relative to halogenated or non-sulfonamide analogs .

Biological Activity

3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride (CAS No. 86225-65-2), is a compound with significant potential in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H17ClN2O3S
  • Molecular Weight : 280.77 g/mol
  • Structure : The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial properties.

The biological activity of 3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamine is attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:

Antimicrobial Activity

A comparative analysis of related compounds shows that derivatives of sulfonamides can exhibit varying degrees of antimicrobial efficacy. In vitro studies have indicated that the presence of the methoxy and sulfonamide groups enhances activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
SulfanilamideE. coli32 µg/mL
3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamineS. aureus16 µg/mL
3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamineP. aeruginosa32 µg/mL

Antifungal Activity

While specific data for this compound are sparse, related sulfonamide compounds have demonstrated antifungal properties against pathogens like Candida species.

Case Studies

  • In Vitro Efficacy Against Bacterial Strains :
    A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamine. The results indicated a significant reduction in bacterial growth at concentrations as low as 16 µg/mL against Staphylococcus aureus.
  • Toxicity Assessment :
    Genotoxicity assays conducted on similar compounds suggest minimal toxicity at therapeutic doses, supporting the safety profile of this compound for potential pharmaceutical applications.

Synthesis and Characterization

The synthesis of 3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamine involves several steps, including the formation of the sulfonamide linkage and subsequent purification processes. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.

Q & A

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Methodological Answer : Standardize synthesis protocols (e.g., fixed reaction times, purified enzyme batches) and use internal controls (e.g., reference agonists/antagonists) in assays. For instance, batch variability in transaminase activity was minimized by pre-immobilizing enzymes on solid supports .

Data Contradiction Analysis

Q. How to resolve conflicting results in receptor binding studies?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., buffer pH, ion concentrations). Replicate studies using uniform protocols (e.g., 25 mM Tris-HCl, pH 7.4) and validate with orthogonal methods (e.g., functional cAMP assays vs. radioligand binding) .

Q. Why do enzymatic vs. chemical synthesis routes yield divergent bioactivity?

  • Methodological Answer : Enzymatic methods often produce enantiopure compounds, while chemical routes may generate racemic mixtures. For example, (R)-enantiomers of arylalkylamines exhibit 10-fold higher receptor affinity than (S)-forms, explaining potency disparities .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride

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